molecular formula C11H14O2S B11953490 Methyl 3-(benzylthio)propionate CAS No. 5331-36-2

Methyl 3-(benzylthio)propionate

Cat. No.: B11953490
CAS No.: 5331-36-2
M. Wt: 210.29 g/mol
InChI Key: KFRBVHFYLRIKNQ-UHFFFAOYSA-N
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Description

Methyl 3-(benzylthio)propionate: is an organic compound with the molecular formula C11H14O2S It is a thioester derivative, characterized by the presence of a benzylthio group attached to a propionate ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thioesterification: One common method for synthesizing methyl 3-(benzylthio)propionate involves the thioesterification of 3-mercaptopropionic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.

    Esterification: Another method involves the esterification of 3-(benzylthio)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually performed under reflux conditions to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(benzylthio)propionate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as halides or amines can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted thioesters

Scientific Research Applications

Chemistry: Methyl 3-(benzylthio)propionate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving thioesters. It serves as a model substrate for investigating the mechanisms of thioesterases and other related enzymes.

Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug design and synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 3-(benzylthio)propionate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for thioesterases, leading to the formation of products such as thiols and carboxylic acids. The benzylthio group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

    Methyl 3-(methylthio)propionate: This compound has a similar structure but with a methyl group instead of a benzyl group attached to the sulfur atom.

    Ethyl 3-(benzylthio)propionate: Similar to methyl 3-(benzylthio)propionate, but with an ethyl ester instead of a methyl ester.

    Methyl 3-(benzylthio)butyrate: This compound has an additional carbon in the propionate chain, making it a butyrate ester.

Uniqueness: this compound is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity. The benzyl group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the propionate ester moiety provides stability and reactivity, making it suitable for use in diverse research and industrial applications.

Properties

IUPAC Name

methyl 3-benzylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRBVHFYLRIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277416
Record name Methyl 3-(benzylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-36-2
Record name Methyl 3-(benzylthio)propionate
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Record name Methyl 3-(benzylthio)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-(BENZYLTHIO)PROPIONATE
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